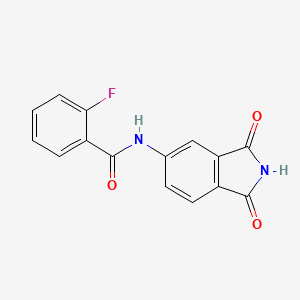

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide

Description

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 1,3-dioxoisoindolin moiety linked to a 2-fluorobenzamide group.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGVTNSXJBUVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves using o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the suppression of cancer cell growth . The compound’s structure allows it to pass through cell membranes and interact with intracellular targets, inducing apoptosis and necrosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzamides

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Structure : Tri-fluorinated benzamide with ortho-fluorine on the benzoyl ring and 2,3-difluoro substitution on the aniline ring.

- Crystal Geometry : Aromatic rings are nearly coplanar (interplanar angle: 0.5°), with the amide plane tilted at ~23° relative to the rings due to 1D amide-amide hydrogen bonds .

- Key Interactions : R22(12) synthon involving C-H···F/O contacts and C-F···C stacking .

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Tri-fluorinated analog with 2,4-difluoro substitution on the aniline ring.

- Comparison with Fo23 : Structurally homologous to Fo23 (RMSD: 0.02 Å), but differences in fluorine positioning lead to altered packing interactions. The interplanar angle between aromatic rings is 0.7°, and similar amide tilts (~23°) are observed .

N-(1,3-Dioxoisoindolin-5-yl)-4-fluorobenzamide

- Structure : Positional isomer of the target compound, with fluorine at the para position on the benzamide ring.

Table 1: Structural Comparison of Fluorinated Benzamides

Pharmacologically Relevant Analogs

PROTAC-Based Compounds ()

- Structure : Complex molecules incorporating the 1,3-dioxoisoindolin moiety (e.g., Arvinas’ androgen receptor degraders).

- Functional Role: The dioxoisoindolin group serves as a linker or warhead for targeted protein degradation. While the target compound lacks the full PROTAC architecture, its isoindolinone core may share similar binding motifs for E3 ubiquitin ligases .

Table 2: Pharmacological Potential of Dioxoisoindolin Derivatives

Crystallographic Analysis

- Tools : Structures of analogs (Fo23, Fo24) were resolved using SHELX and WinGX . These programs enable precise determination of hydrogen-bonding networks and packing motifs, critical for understanding structure-activity relationships.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide is a compound from the isoindoline-1,3-dione class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structural motif that includes a dioxoisoindoline core and a fluorobenzamide moiety. This specific arrangement is believed to influence its biological interactions and therapeutic potential.

Anticancer Properties

This compound has been primarily investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly:

- K562 (chronic myeloid leukemia)

- Raji (Burkitt lymphoma)

In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle progression .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell growth.

- AMPK Activation : Studies indicate that it activates the AMPK pathway, which plays a crucial role in cellular energy homeostasis and can lead to reduced cancer cell viability .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other isoindoline derivatives:

| Compound Name | Mechanism of Action | Notable Uses |

|---|---|---|

| Thalidomide | Immunomodulatory and anti-inflammatory | Treatment for multiple myeloma |

| Pomalidomide | Immunomodulatory | Treatment for blood cancers |

| Lenalidomide | Immunomodulatory | Treatment for various cancers |

| This compound | CDK inhibition and AMPK activation | Investigated for blood cancer therapy |

This comparison highlights how this compound may offer distinct advantages due to its unique substitution pattern.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assays : In studies involving K562 and Raji cells, the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanistic Studies : Research utilizing Western blot analysis showed increased phosphorylation of AMPK in treated cells compared to controls, suggesting a robust activation of this metabolic pathway .

- Comparative Efficacy : When compared with other known anticancer agents like berberine, this compound exhibited comparable efficacy at lower concentrations .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide?

Methodological Answer:

The synthesis typically involves coupling 1,3-dioxoisoindoline with 2-fluorobenzoyl chloride under anhydrous conditions. Key steps include:

- Acylation: React 1,3-dioxoisoindoline with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 2 hours.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of isoindoline to benzoyl chloride) and maintain inert atmosphere to minimize hydrolysis .

Basic: How is the compound characterized post-synthesis to confirm structure and purity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm substituent positions (e.g., fluorobenzamide protons at δ 7.3–8.1 ppm, isoindoline carbonyl carbons at ~168–170 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 311.08) .

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at 1670–1700 cm) and N–H bending (1600 cm) .

- Elemental Analysis: Confirm C, H, N, F content within ±0.3% theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

Discrepancies in IC values (e.g., 5–20 μM across studies) may arise from:

- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7) .

- Compound Solubility: Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Positive Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate activity .

- Statistical Validation: Perform triplicate experiments with ANOVA analysis to assess significance .

Advanced: What crystallographic methods are used to determine the compound’s 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Grow crystals via vapor diffusion (e.g., chloroform/methanol, 1:1) .

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) on a Bruker D8 Quest diffractometer. Collect data at 293 K with ω and φ scans .

- Refinement: Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on ). Key parameters: R1 < 0.05, wR2 < 0.15 .

- Hydrogen Bonding Analysis: Use Mercury or OLEX2 to map interactions (e.g., N–H···O=C distances ~2.8–3.0 Å) .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Software Setup: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (FMOs) .

- Electrostatic Potential (ESP): Visualize electrophilic/nucleophilic sites (e.g., fluorobenzamide ring as electron-deficient) .

- Global Reactivity Indices: Compute chemical potential (μ) and electrophilicity index (ω) to predict interactions with biological targets (e.g., kinases) .

- Validation: Compare calculated IR/NMR spectra with experimental data to ensure accuracy .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Methodological Answer:

- By-Products: Unreacted 2-fluorobenzoyl chloride (retention time ~4.2 min in HPLC) or hydrolyzed isoindoline derivatives .

- Detection: Monitor reaction progress via TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Mitigation:

- Use molecular sieves to scavenge moisture during acylation .

- Employ scavenger resins (e.g., polymer-bound TEA) to quench excess benzoyl chloride .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents at isoindoline (e.g., -Cl, -CH) or fluorobenzamide (e.g., -CF, -OCH) positions .

- Biological Testing: Screen analogs against a panel of cancer cell lines (e.g., A549, HepG2) and enzymes (e.g., HDACs, kinases) .

- QSAR Modeling: Use MLR (multiple linear regression) to correlate logP, polar surface area, and IC values .

- Crystallographic SAR: Overlay ligand structures (e.g., PDB: 4MRO) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.